![molecular formula C22H25N3O4 B2859443 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(cyclopropylmethoxy)pyridin-4-yl)methanone CAS No. 2034244-77-2](/img/structure/B2859443.png)

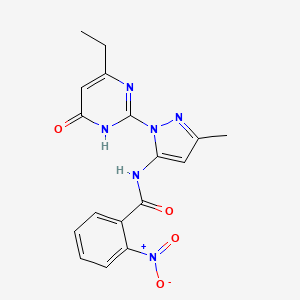

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(cyclopropylmethoxy)pyridin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

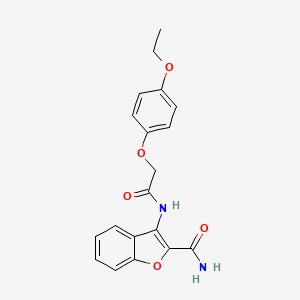

This compound, also known as MLS000834447 or CHEMBL1607617, has a molecular formula of C32H40N2O6 . It is a complex organic compound that contains a piperazine ring substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a pyridin-4-yl methanone group .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. The piperazine ring provides a basic center, the benzo[d][1,3]dioxol-5-ylmethyl group is a common motif in many bioactive compounds, and the pyridin-4-yl methanone group can participate in various chemical reactions .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 548.7 g/mol. It has a computed XLogP3-AA value of 5.1, indicating its lipophilicity. It has 1 hydrogen bond donor count and 7 hydrogen bond acceptor count. The compound has 8 rotatable bonds, suggesting a certain degree of molecular flexibility .

Scientific Research Applications

Neuropharmacology

This compound has structural similarities to known pharmacological agents and could be used in the study of neuropharmacology . It may interact with various neurotransmitter systems, including dopaminergic and adrenergic receptors . This interaction suggests potential applications in the treatment of neurological disorders such as Parkinson’s disease, where dopamine agonists are a key part of therapy .

Antitumor Activity

The benzo[d][1,3]dioxol moiety is present in several compounds with antitumor properties. This compound could be evaluated for its ability to induce apoptosis or cell cycle arrest in cancer cell lines, similar to related compounds that have shown efficacy against the HeLa cell line .

Memory and Cognition Enhancement

Compounds with this structure have been shown to counteract age-related memory impairment. They can improve memory, attention, and increase the velocity of psychomotor reactions, suggesting a role in enhancing cognitive functions .

Adrenergic Antagonism

The compound’s potential to act as an α2-adrenergic antagonist could make it useful in research into hypertension and other cardiovascular conditions where adrenergic antagonism is beneficial .

Pharmacokinetics and Drug Development

The physicochemical properties of this compound, such as high gastrointestinal absorption, BBB permeability, and inhibition of various cytochrome P450 enzymes, make it a candidate for further pharmacokinetic studies. These studies could inform drug development processes, particularly concerning drug metabolism and distribution .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with dopamine receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control.

Mode of Action

It’s suggested that similar compounds act as dopamine agonists , meaning they mimic the action of dopamine by binding to and activating dopamine receptors.

Pharmacokinetics

The compound is described as a solid , which suggests it could be formulated for oral administration. The compound’s stability at room temperature may also impact its bioavailability.

Result of Action

One study suggests that similar compounds can induce apoptosis and cause cell cycle arrests in certain cell lines , indicating potential antitumor activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and activity. For instance, this compound is recommended to be stored in a dry environment at 2-8°C , suggesting that moisture and temperature could impact its stability.

Future Directions

The compound could be further studied for its potential biological activities, given the presence of the piperazine ring and the benzo[d][1,3]dioxol-5-ylmethyl group, which are common motifs in many bioactive compounds. Additionally, its synthesis and chemical reactions could be explored in more detail .

properties

IUPAC Name |

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(cyclopropylmethoxy)pyridin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c26-22(18-5-6-23-21(12-18)27-14-16-1-2-16)25-9-7-24(8-10-25)13-17-3-4-19-20(11-17)29-15-28-19/h3-6,11-12,16H,1-2,7-10,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFYTRLDIPXVNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[methyl(pyrimidin-2-yl)amino]acetate](/img/structure/B2859361.png)

![N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/no-structure.png)

![1-[3-(4-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2859368.png)

![2,4-dichloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859369.png)

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-5-fluoropyrimidine](/img/structure/B2859372.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2859375.png)